molecular formula C9H5F3O2 B8378871 4-(Trfluorovinyloxy)benzaldehyde

4-(Trfluorovinyloxy)benzaldehyde

Cat. No. B8378871
M. Wt: 202.13 g/mol
InChI Key: DFPRRKSVQKNEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05426164

Procedure details

Acetonitrile (300 ml) and granular zinc (30.0 g) are combined in a 1 liter round bottomed flask and stirred at 75° C. under nitrogen as 4-(2-bromotetrafluoroethoxy)benzaldehyde (111.39 g, 0.37 mole) is added slowly by dropping addition funnel. The resulting mixture is stirred and heated at 79° C. for 12 hours. After filtration to remove zinc salts and unreacted zinc, the acetonitrile is removed under vacuum on a rotary evaporator. The resulting oily residue is flash distilled on a rotary evaporator under high vacuum (26.6 Pa) to provide 47.33 g (0.234 mole) of a water white oil in 63.3 percent yield.
Name
4-(2-bromotetrafluoroethoxy)benzaldehyde
Quantity
111.39 g
Type
reactant
Reaction Step One
Name
Quantity
47.33 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]([F:16])([F:15])[C:3](F)([F:13])[O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1.O>[Zn].C(#N)C>[F:13][C:3]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1)=[C:2]([F:16])[F:15]

Inputs

Step One
Name
4-(2-bromotetrafluoroethoxy)benzaldehyde
Quantity
111.39 g
Type
reactant
Smiles
BrC(C(OC1=CC=C(C=O)C=C1)(F)F)(F)F
Step Two
Name
Quantity
47.33 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
79 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly
ADDITION
Type
ADDITION
Details
addition funnel
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove zinc salts and unreacted zinc
CUSTOM
Type
CUSTOM
Details
the acetonitrile is removed under vacuum on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled on a rotary evaporator under high vacuum (26.6 Pa)

Outcomes

Product
Name
Type
Smiles
FC(=C(F)F)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.